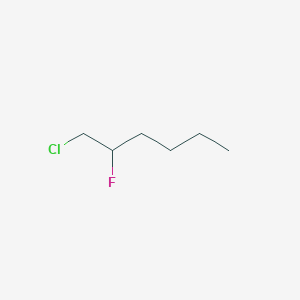
1-Chloro-2-fluorohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-fluorohexane is an organic compound belonging to the class of halogenated hydrocarbons It consists of a six-carbon chain with a chlorine atom attached to the first carbon and a fluorine atom attached to the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-fluorohexane can be synthesized through the halogenation of hexane. One common method involves the reaction of 1-chlorohexane with a fluorinating agent such as potassium fluoride in the presence of a solvent like ethylene glycol . This reaction typically occurs under mild conditions and yields this compound with high selectivity.
Industrial Production Methods: Industrial production of this compound often involves similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-fluorohexane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atom is replaced by other nucleophiles.
Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: It can be oxidized or reduced to form different products depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are often used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted hexanes depending on the nucleophile used.
Elimination Reactions: Alkenes such as hexene are formed.
Oxidation and Reduction: Products vary from alcohols to alkanes depending on the specific reaction.
Scientific Research Applications
1-Chloro-2-fluorohexane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce fluorine and chlorine atoms into molecules.
Biology: It serves as a model compound to study the effects of halogenated hydrocarbons on biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-chloro-2-fluorohexane involves its interaction with various molecular targets. In nucleophilic substitution reactions, the chlorine or fluorine atom is displaced by a nucleophile, forming a new bond. The presence of both chlorine and fluorine atoms in the molecule influences its reactivity and the pathways it can undergo.
Comparison with Similar Compounds
1-Fluorohexane: Similar in structure but lacks the chlorine atom.
1-Chlorohexane: Similar in structure but lacks the fluorine atom.
1-Bromo-2-fluorohexane: Contains a bromine atom instead of chlorine.
Uniqueness: 1-Chloro-2-fluorohexane is unique due to the presence of both chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity compared to its analogs. This dual halogenation makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
51444-06-5 |
|---|---|
Molecular Formula |
C6H12ClF |
Molecular Weight |
138.61 g/mol |
IUPAC Name |
1-chloro-2-fluorohexane |
InChI |
InChI=1S/C6H12ClF/c1-2-3-4-6(8)5-7/h6H,2-5H2,1H3 |
InChI Key |
VCKUIJGHHVPMRT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


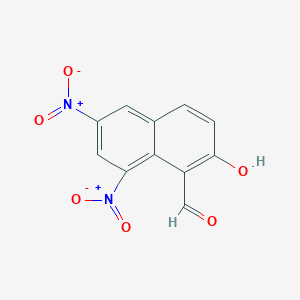
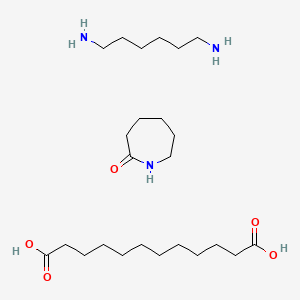

![5-Methoxy-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14647596.png)
![2-[(Naphthalen-2-yl)amino]-5-nitrobenzoic acid](/img/structure/B14647600.png)
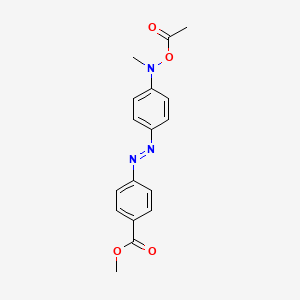
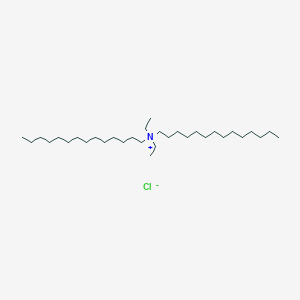
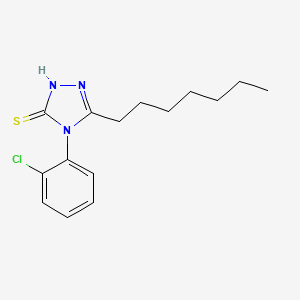
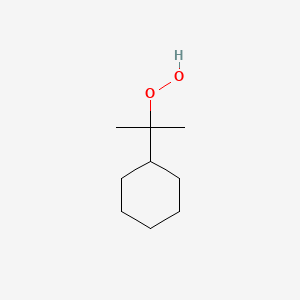
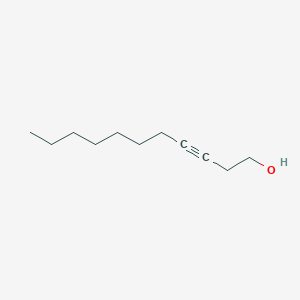

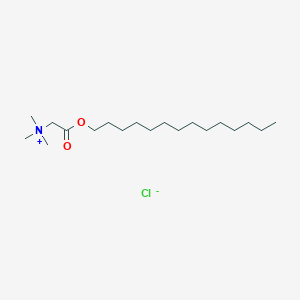
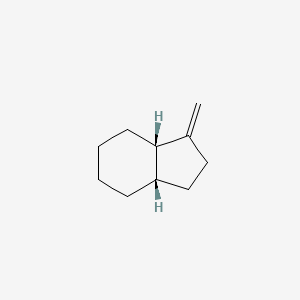
![2-[Ethyl-(4-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14647644.png)
